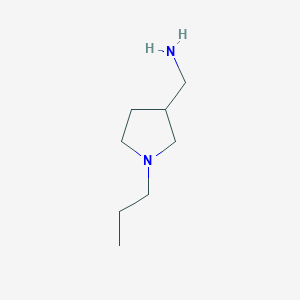

(1-Propyl-3-pyrrolidinyl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-propylpyrrolidin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-2-4-10-5-3-8(6-9)7-10/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUBRBQHMVFXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640635 | |

| Record name | 1-(1-Propylpyrrolidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959239-12-4 | |

| Record name | 1-(1-Propylpyrrolidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-propylpyrrolidin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (1-Propyl-3-pyrrolidinyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrrolidine Scaffold - A Cornerstone in Modern Medicinal Chemistry

The five-membered saturated nitrogen heterocycle, pyrrolidine, stands as a privileged scaffold in the landscape of drug discovery and development. Its prevalence in a multitude of FDA-approved drugs and natural products underscores its significance. The inherent structural features of the pyrrolidine ring, including its sp³-hybridized carbons that allow for three-dimensional diversity, its capacity for stereoisomerism, and the basicity of the nitrogen atom, make it an exceptionally versatile building block for medicinal chemists. These characteristics enable the fine-tuning of physicochemical properties such as solubility and lipophilicity, and facilitate precise interactions with biological targets. This guide focuses on a specific, lesser-explored derivative, (1-Propyl-3-pyrrolidinyl)methanamine, providing a comprehensive technical overview for researchers engaged in the synthesis and application of novel chemical entities.

Compound Identification and Core Properties

This compound , a disubstituted pyrrolidine derivative, is identified by the following key identifiers:

| Property | Value | Source |

| CAS Number | 959239-12-4 | [1] |

| Molecular Formula | C₈H₁₈N₂ | [2] |

| Molecular Weight | 142.24 g/mol | [2] |

| Canonical SMILES | CCCN1CCC(C1)CN | |

| IUPAC Name | (1-propylpyrrolidin-3-yl)methanamine |

Note: While a definitive experimental determination of all physicochemical properties for this specific compound is not publicly available, estimations based on its structure and data from related compounds are provided in subsequent sections.

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway: Reductive Amination

This approach would likely start from a commercially available or readily synthesized N-protected 3-(aminomethyl)pyrrolidine. The N-propyl group can be introduced via reductive amination with propionaldehyde.

Caption: Proposed reductive amination pathway for the synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard reductive amination procedures. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by the researcher.

-

Reaction Setup: To a solution of 3-(aminomethyl)pyrrolidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) at 0 °C, add propionaldehyde (1.1 eq).

-

Formation of Intermediate: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or enamine.

-

Reduction: Cool the mixture back to 0 °C and add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization (Predicted)

As experimental data for this compound is scarce, the following properties are predicted based on the analysis of its constituent functional groups (propylamine and pyrrolidine) and data from analogous structures.

Physicochemical Properties

| Property | Predicted Value/Range | Rationale |

| Boiling Point | 180-220 °C | Aliphatic amines with similar molecular weights have boiling points in this range. Hydrogen bonding will increase the boiling point compared to alkanes of similar mass. |

| Solubility | Soluble in water and polar organic solvents. | The presence of two amine groups capable of hydrogen bonding suggests good solubility in protic solvents.[3][4][5] |

| pKa | 9.5 - 11.0 | The pKa of the primary and tertiary amines are expected to be in this range, typical for aliphatic amines. |

| Appearance | Colorless to pale yellow liquid | Simple alkylamines are typically colorless liquids at room temperature.[5][6] |

| Odor | Ammoniacal or fishy | Lower molecular weight amines are known for their characteristic unpleasant odors.[3][5][6] |

Spectroscopic Analysis (Anticipated Data)

The proton NMR spectrum is expected to be complex due to overlapping signals. The following are predicted chemical shifts (ppm) for the key protons:

-

~0.9 ppm (t, 3H): Methyl protons of the propyl group.

-

~1.4-1.6 ppm (m, 2H): Methylene protons (CH₂) of the propyl group adjacent to the methyl group.

-

~1.7-2.2 ppm (m, 2H): Methylene protons of the pyrrolidine ring not adjacent to nitrogen.

-

~2.3-2.8 ppm (m, 7H): Overlapping signals from the methylene protons of the propyl group attached to the nitrogen, the methylene protons of the pyrrolidine ring adjacent to the nitrogen, and the aminomethyl (CH₂N) protons.

-

~1.2-1.8 ppm (br s, 2H): Protons of the primary amine (NH₂), which may be broad and exchangeable with D₂O.

The carbon NMR spectrum is anticipated to show 8 distinct signals corresponding to the 8 carbon atoms in the molecule. Predicted chemical shifts (ppm) are:

-

~11-12 ppm: Methyl carbon of the propyl group.

-

~20-22 ppm: Methylene carbon of the propyl group adjacent to the methyl group.

-

~30-35 ppm: Methylene carbon of the pyrrolidine ring (C4).

-

~45-50 ppm: Methylene carbon of the aminomethyl group.

-

~50-60 ppm: Methylene carbons of the pyrrolidine ring adjacent to the nitrogen (C2 and C5) and the methylene carbon of the propyl group attached to the nitrogen.

-

~40-45 ppm: Methine carbon of the pyrrolidine ring (C3).

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 142. Key fragmentation patterns would involve the loss of the propyl group, cleavage of the pyrrolidine ring, and fragmentation of the aminomethyl side chain.

Applications in Drug Discovery and Development

The pyrrolidine moiety is a well-established pharmacophore, and this compound represents a scaffold with potential for derivatization to create novel drug candidates.

Rationale for Use

-

Scaffold for Library Synthesis: The primary and tertiary amine functionalities provide two points for chemical modification, making it an ideal core for combinatorial library synthesis to explore structure-activity relationships (SAR).

-

Modulation of Physicochemical Properties: The N-propyl group can influence the lipophilicity and metabolic stability of a potential drug molecule. The aminomethyl group provides a site for introducing various functional groups to modulate polarity and target interactions.

-

Potential Biological Targets: Pyrrolidine derivatives have shown activity against a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Workflow for Derivatization and Screening

Caption: A generalized workflow for the utilization of this compound in a drug discovery program.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound (CAS 959239-12-4). Therefore, it must be handled with the utmost care, assuming it is a hazardous substance. The following precautions are based on the safety profiles of structurally related aliphatic amines and pyrrolidines.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield at all times.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Inhalation: Avoid inhaling vapors or mists.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a chemical entity with significant potential as a building block in medicinal chemistry. While comprehensive experimental data for this specific compound is not widely available, this guide provides a foundational understanding of its properties, potential synthesis, and applications based on established chemical principles and data from analogous structures. As with any novel compound, researchers should proceed with careful experimental design, thorough characterization, and stringent safety protocols. The versatility of the pyrrolidine scaffold ensures that derivatives of this compound could play a role in the development of future therapeutics.

References

-

This compound. Biosynth.

-

Properties of amines. Lumen Learning - Organic Chemistry II.

-

Physical Properties of Amines. NCERT Class 12 Chemistry.

-

Physical Properties of Amines. GeeksforGeeks.

-

Physical Properties of Amines Explained with Examples. Vedantu.

- This compound. BenchChem. [URL: not found]

-

Synthesis of N-propyl-3-pyrrolidinemethanamine. PrepChem.com.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Center for Biotechnology Information.

-

This compound. BOC Sciences.

Sources

- 1. biosynth.com [biosynth.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]

- 6. Physical Properties of Amines Explained with Examples [vedantu.com]

An In-Depth Technical Guide to (1-Propyl-3-pyrrolidinyl)methanamine: Synthesis, Characterization, and Potential Applications

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

(1-Propyl-3-pyrrolidinyl)methanamine, also known as 1-propylpyrrolidin-3-amine, is a substituted pyrrolidine that represents a valuable scaffold in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the fundamental properties of this molecule, including its molecular weight and other physicochemical characteristics. A detailed, field-proven synthetic protocol via reductive amination is presented, followed by a thorough discussion of analytical methodologies for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Furthermore, the potential biological significance and applications of this compound class are explored, offering insights for researchers engaged in the development of novel therapeutics.

Introduction: The Significance of the 3-Aminopyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of an amino group at the 3-position creates a versatile building block with a key stereocenter that can be elaborated to interact with a wide range of biological targets. N-alkylation of the pyrrolidine nitrogen, as in the case of the N-propyl substituent, allows for the fine-tuning of physicochemical properties such as lipophilicity, basicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. Derivatives of 3-aminopyrrolidine have been investigated for their potential as antagonists for chemokine receptors like CCR2 and as inhibitors of enzymes such as N-acylethanolamine acid amidase (NAAA), highlighting the therapeutic potential of this structural class. This guide focuses specifically on the N-propyl variant, providing a foundational understanding for its synthesis and characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 128.22 g/mol | [1][2] |

| Molecular Formula | C₇H₁₆N₂ | [1][2] |

| IUPAC Name | 1-propylpyrrolidin-3-amine | [2] |

| Physical Form | Solid | [1] |

| SMILES String | CCCN1CCC(N)C1 | [1] |

| InChI Key | QQBSLNKWDXZLKL-UHFFFAOYSA-N | [1] |

| Boiling Point (estimated) | ~170-180 °C | Based on similar structures[3] |

| Density (estimated) | ~0.9 g/mL | Based on similar structures[3] |

| Refractive Index (estimated) | ~1.48 | Based on similar structures[3] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving the reductive amination of an N-protected 3-pyrrolidinone followed by deprotection. This approach offers high yields and chemo-selectivity.

Synthetic Strategy Overview

The chosen synthetic route leverages the robust and well-established reductive amination reaction. To ensure selective N-alkylation of the pyrrolidine ring, the exocyclic amine is introduced from a protected ketone precursor. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for this purpose due to its stability under reductive amination conditions and its facile removal under acidic conditions.

Experimental Protocol

Step 1: Synthesis of tert-butyl (1-propylpyrrolidin-3-yl)carbamate (Reductive Amination)

-

Reaction Setup: To a solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at room temperature, add propylamine (1.2 eq).

-

Imine Formation: Stir the mixture for 1-2 hours to facilitate the formation of the intermediate iminium ion. The progress of this step can be monitored by TLC or LC-MS.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the Boc-protected product as a clear oil or solid.

Step 2: Synthesis of this compound (Boc Deprotection)

-

Reaction Setup: Dissolve the purified tert-butyl (1-propylpyrrolidin-3-yl)carbamate (1.0 eq) in anhydrous DCM (0.1-0.2 M).

-

Acidic Cleavage: Cool the solution to 0 °C in an ice bath and add trifluoroacetic acid (TFA, 10 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is no longer detectable.

-

Work-up: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a minimal amount of DCM and add a saturated solution of sodium bicarbonate to neutralize the excess acid. Extract the aqueous layer with DCM (3x).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. The product can be further purified by distillation or crystallization if necessary.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the propyl group and the pyrrolidine ring protons.

-

Propyl Group: A triplet corresponding to the methyl protons (CH₃) is expected around 0.9 ppm. A sextet for the methylene protons adjacent to the methyl group (CH₂-CH₃) should appear around 1.5 ppm. A triplet for the methylene protons attached to the pyrrolidine nitrogen (N-CH₂) is anticipated around 2.4 ppm.

-

Pyrrolidine Ring: The protons on the pyrrolidine ring will exhibit complex splitting patterns due to diastereotopicity and coupling with each other. The methine proton at the 3-position (CH-NH₂) is expected to be a multiplet around 3.0-3.5 ppm. The methylene protons of the pyrrolidine ring will likely appear as multiplets in the range of 1.6-2.8 ppm.

-

Amino Group: The protons of the primary amine (NH₂) will appear as a broad singlet, the chemical shift of which is dependent on the concentration and solvent, typically in the range of 1.5-3.0 ppm.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Propyl Group: The methyl carbon (CH₃) is expected around 11 ppm. The two methylene carbons will appear at approximately 20 ppm (CH₂-CH₃) and 58 ppm (N-CH₂).

-

Pyrrolidine Ring: The methine carbon at the 3-position (C-NH₂) is expected around 50-55 ppm. The methylene carbons of the pyrrolidine ring will likely appear in the range of 25-55 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion: In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ is expected at m/z 129.23.

-

Fragmentation Pattern: Common fragmentation pathways for N-alkyl amines involve alpha-cleavage. For this compound, cleavage of the C-C bond adjacent to the pyrrolidine nitrogen could lead to the loss of an ethyl radical, resulting in a fragment ion. Cleavage within the pyrrolidine ring is also possible.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the synthesized compound.

-

Methodology: Due to the lack of a strong chromophore, UV detection can be challenging. Derivatization with a UV-active agent can be employed. Alternatively, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used for the underivatized amine. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point for method development.

Biological Context and Potential Applications

While specific biological activity data for this compound is not widely published, the 3-aminopyrrolidine scaffold is a key component in many biologically active molecules.

-

GPCR Ligands: The 3-aminopyrrolidine motif is present in antagonists of G-protein coupled receptors (GPCRs), such as the C-C chemokine receptor 2 (CCR2). CCR2 is implicated in inflammatory and autoimmune diseases, making its antagonists attractive therapeutic targets.

-

Enzyme Inhibitors: Derivatives of 3-aminopyrrolidine have been developed as potent and selective inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). NAAA inhibitors are being explored for the treatment of pain and inflammation.

-

Antibacterial Agents: The structural features of this molecule, a cyclic amine, are found in some classes of antibacterial agents. The N-propyl group can enhance membrane permeability and interaction with bacterial targets.

The title compound serves as a valuable starting material for the synthesis of libraries of more complex molecules to be screened for a wide range of biological activities.

Conclusion

This compound is a synthetically accessible and versatile chemical building block with a molecular weight of 128.22 g/mol . The synthetic route via reductive amination of N-Boc-3-pyrrolidinone followed by deprotection is a reliable and scalable method for its preparation. Standard analytical techniques, including NMR, MS, and HPLC, can be effectively employed to confirm its structure and purity. The prevalence of the 3-aminopyrrolidine scaffold in a range of biologically active compounds underscores the potential of this molecule as a key intermediate in the discovery and development of novel therapeutics for a variety of diseases. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this valuable compound in their scientific endeavors.

References

-

PubChem. 1-Propyl-3-pyrrolidinamine. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of (1-Propyl-3-pyrrolidinyl)methanamine and Its Analogs

This technical guide provides a comprehensive overview of the core physical properties of (1-Propyl-3-pyrrolidinyl)methanamine. Directed at researchers, scientists, and professionals in drug development, this document delves into the essential physicochemical characteristics that are critical for the advancement of chemical entities from discovery to clinical application. Due to the limited availability of specific experimental data for this compound, this guide will also reference the closely related analog, 1-Propyl-3-pyrrolidinamine, to provide a comparative framework and will detail the standard methodologies for the experimental determination of these properties.

Chemical Identity and Structure

This compound is a substituted pyrrolidine, a class of organic compounds that are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules. The structure consists of a pyrrolidine ring N-substituted with a propyl group and a methanamine group at the 3-position.

Molecular Structure:

Caption: Molecular structure of this compound.

For comparison, the related compound 1-Propyl-3-pyrrolidinamine has a molecular formula of C7H16N2 and a molecular weight of 128.22 g/mol .[1]

Table 1: Chemical Identifiers

| Identifier | This compound | 1-Propyl-3-pyrrolidinamine |

| IUPAC Name | (1-Propylpyrrolidin-3-yl)methanamine | 1-Propylpyrrolidin-3-amine |

| Molecular Formula | C8H18N2 | C7H16N2 |

| Molecular Weight | 142.24 g/mol | 128.22 g/mol [1] |

| CAS Number | Not available | 1096836-49-5 |

| PubChem CID | Not available | 23396940[1] |

Physicochemical Properties

The physical state, solubility, and partitioning behavior of a potential drug candidate are pivotal in determining its absorption, distribution, metabolism, and excretion (ADME) profile.

Physical State

Based on compounds of similar molecular weight and structure, this compound is predicted to be a liquid or a low-melting solid at standard temperature and pressure. The closely related 1-Propyl-3-pyrrolidinamine is documented as a solid.

Solubility

Aqueous solubility is a critical determinant of bioavailability. The presence of two amine groups in this compound suggests that it will exhibit pH-dependent solubility, with higher solubility in acidic conditions due to the formation of protonated, more polar species. The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity. A computed XLogP3 value for 1-Propyl-3-pyrrolidinamine is 0.4, suggesting a relatively balanced hydrophilic-lipophilic character.[1]

Table 2: Key Physical Properties

| Property | Value for 1-Propyl-3-pyrrolidinamine | Significance in Drug Development |

| Physical Form | Solid | Influences handling, formulation, and dissolution rate. |

| Molecular Weight | 128.22 g/mol [1] | Affects diffusion and membrane transport. |

| XLogP3 (Computed) | 0.4[1] | Predicts membrane permeability and potential for accumulation in fatty tissues. |

| Hydrogen Bond Donors | 1 (Computed)[1] | Contributes to solubility and interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 (Computed)[1] | Influences solubility and receptor binding. |

Experimental Methodologies for Physical Property Determination

To ensure the scientific integrity of any new chemical entity, rigorous experimental determination of its physical properties is essential. The following are standard protocols for characterizing a compound like this compound.

Workflow for Physicochemical Characterization:

Caption: Standard workflow for the physicochemical characterization of a new chemical entity.

A. Melting Point Determination

-

Rationale: The melting point is a fundamental indicator of a substance's purity. A sharp melting point range is characteristic of a pure crystalline solid.

-

Methodology:

-

A small, dry sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is increased at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

-

B. Boiling Point Determination

-

Rationale: The boiling point provides insight into the volatility of a liquid compound and is also an indicator of purity.

-

Methodology (Microscale):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The apparatus is heated gently.

-

As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

-

C. Aqueous Solubility Determination (Shake-Flask Method)

-

Rationale: This method directly measures the concentration of a saturated solution of the compound in water, providing a definitive value for its aqueous solubility.

-

Methodology:

-

An excess amount of the solid or liquid compound is added to a known volume of water (or a buffer of a specific pH) in a flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then filtered or centrifuged to remove the undissolved solute.

-

The concentration of the compound in the clear aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

D. Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

-

Rationale: LogP is a measure of the differential solubility of a compound in two immiscible phases, n-octanol and water, and is a key predictor of its behavior in biological systems.

-

Methodology:

-

A known amount of the compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two layers.

-

The concentration of the compound in both the n-octanol and water phases is measured.

-

LogP is calculated as the base-10 logarithm of the ratio of the concentration in n-octanol to the concentration in water.

-

Conclusion

While specific experimental data for this compound remains to be fully documented in publicly accessible literature, this guide provides a foundational understanding of its expected physicochemical properties based on its chemical structure and comparison with the close analog, 1-Propyl-3-pyrrolidinamine. The detailed experimental protocols herein offer a clear and robust framework for researchers to determine these critical parameters, ensuring the generation of high-quality, reliable data essential for the progression of new chemical entities in the drug development pipeline. The principles and methodologies outlined are universally applicable and represent best practices in the physicochemical characterization of novel compounds.

References

-

PubChem. (n.d.). 1-Propyl-3-pyrrolidinamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

(1-Propyl-3-pyrrolidinyl)methanamine synthesis route

An In-depth Technical Guide to the Synthesis of (1-Propyl-3-pyrrolidinyl)methanamine

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its conformational rigidity and ability to engage in key hydrogen bonding interactions make it a valuable component in drug design. This compound is a functionalized pyrrolidine derivative that serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of a primary amine on the side chain and a tertiary amine within the ring provides two distinct points for chemical modification.

This technical guide provides a comprehensive overview of viable synthetic routes for the preparation of this compound. We will explore two primary, logic-driven strategies, detailing the causality behind experimental choices, providing step-by-step protocols based on established chemical transformations, and offering insights into the practical considerations for each approach.

Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound involves two primary retrosynthetic disconnections. These pathways form the basis of the synthetic strategies detailed in this guide.

-

C-N Bond Disconnection at the Ring Nitrogen (Route A): This approach involves disconnecting the propyl group from the pyrrolidine ring nitrogen. The synthesis would therefore proceed by attaching a propyl group to a pre-existing 3-(aminomethyl)pyrrolidine scaffold.

-

C-C Bond Disconnection at the 3-Position (Route B): This strategy involves disconnecting the aminomethyl side chain. The synthesis would start with an N-propylated pyrrolidine ring, which is then functionalized at the 3-position with a precursor group (such as a nitrile or amide) that can be reduced to the target primary amine.

Caption: Retrosynthetic analysis of this compound.

Synthetic Strategy A: N-Alkylation of a 3-(Aminomethyl)pyrrolidine Core

This strategy is arguably the more direct approach, leveraging a commercially available or readily synthesized pyrrolidine precursor. The core transformation is the formation of the tertiary amine in the ring by attaching the propyl group. This can be achieved via direct alkylation or, more commonly, through reductive amination. Reductive amination is often preferred as it tends to produce cleaner reactions with fewer over-alkylation byproducts.[3]

Workflow: Synthetic Strategy A

Caption: Workflow for the N-Alkylation strategy via reductive amination.

Discussion of Experimental Choices

-

Protecting Group: The synthesis begins with the protection of the primary amine of 3-(aminomethyl)pyrrolidine. A tert-butyloxycarbonyl (Boc) group is ideal due to its stability under the reductive amination conditions and its straightforward removal under acidic conditions. This prevents the propyl group from attaching to the more nucleophilic primary amine.

-

Reductive Amination: The reaction between the Boc-protected precursor and propanal forms an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation as it is mild, selective for iminium ions over aldehydes, and does not require stringent anhydrous conditions.[4]

-

Deprotection: The final step involves the cleavage of the Boc protecting group. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrochloric acid (HCl) in an alcohol are standard, high-yielding methods for this purpose.

Experimental Protocol: Strategy A

Step 1: Synthesis of tert-butyl ((1-propyl-3-pyrrolidinyl)methyl)carbamate

-

To a stirred solution of tert-butyl (3-pyrrolidinylmethyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M), add propanal (1.2 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, controlling any minor exotherm.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound (Deprotection)

-

Dissolve the crude product from the previous step in DCM (approx. 0.1 M).

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

-

Allow the solution to warm to room temperature and stir for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Dissolve the residue in water and basify to a pH > 12 with 5 M sodium hydroxide (NaOH) solution.

-

Extract the aqueous layer multiple times with DCM or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the title compound. Further purification can be achieved by vacuum distillation.

Synthetic Strategy B: Reduction of a 3-Substituted N-Propylpyrrolidine

This alternative route builds the aminomethyl side chain onto a pre-formed N-propylpyrrolidine ring. The key step is the reduction of a nitrile or a primary amide at the C3 position. This approach is advantageous if N-propylpyrrolidine derivatives are more readily available or economical than 3-(aminomethyl)pyrrolidine precursors. The reduction of amides or nitriles to primary amines is a robust and fundamental transformation, typically achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄).[5]

Workflow: Synthetic Strategy B

Caption: Workflow for the side-chain formation strategy via amide reduction.

Discussion of Experimental Choices

-

N-Alkylation: The synthesis begins with the alkylation of a suitable pyrrolidine-3-substituted precursor, such as pyrrolidine-3-carboxamide. A standard Sₙ2 reaction with propyl bromide or iodide in the presence of a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile or DMF is effective for this step.

-

Reduction: Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit reactive, reagent for the reduction of primary amides to primary amines.[5] The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. Careful control of the reaction temperature and a well-defined aqueous workup procedure are critical for safety and to achieve a good yield.

Experimental Protocol: Strategy B

Step 1: Synthesis of 1-Propylpyrrolidine-3-carboxamide

-

To a suspension of pyrrolidine-3-carboxamide (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile (approx. 0.3 M), add 1-bromopropane (1.2 eq).

-

Heat the mixture to reflux (approx. 82 °C) and maintain for 8-12 hours, monitoring the reaction by TLC or LC-MS.

-

After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Synthesis of this compound (Reduction)

-

WARNING: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).

-

To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF (approx. 0.5 M) at 0 °C, add a solution of 1-propylpyrrolidine-3-carboxamide (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction back down to 0 °C in an ice bath.

-

Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.[5]

-

Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the precipitate thoroughly with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure. The resulting oil can be purified by vacuum distillation to yield the final product.

Data and Strategy Comparison

| Parameter | Synthetic Strategy A (N-Alkylation) | Synthetic Strategy B (Side-Chain Formation) |

| Key Transformation | Reductive Amination | Amide Reduction |

| Starting Materials | 3-(Aminomethyl)pyrrolidine (protected) | Pyrrolidine-3-carboxamide, 1-Bromopropane |

| Reagent Safety | Uses NaBH(OAc)₃, a relatively mild and stable borohydride. | Uses LiAlH₄, which is pyrophoric and reacts violently with water. Requires strict anhydrous conditions and careful quenching. |

| Number of Steps | 2 (Protection may be required, making it 3) | 2 |

| Potential Yield | Generally high for both steps. | Can be high, but the LiAlH₄ workup can sometimes trap product, lowering the isolated yield. |

| Scalability | Readily scalable; avoids highly energetic reagents. | Scalability requires significant engineering controls due to the hazards of LiAlH₄. |

| Overall Assessment | Often the preferred route due to milder conditions and enhanced safety profile. | A strong alternative, particularly if the starting materials are more accessible. Requires expertise in handling reactive hydrides. |

Conclusion

The synthesis of this compound can be effectively accomplished via multiple robust synthetic routes. The choice between Strategy A , which relies on the N-alkylation of a 3-(aminomethyl)pyrrolidine core, and Strategy B , which involves the reduction of a 3-carboxamide on an N-propylpyrrolidine ring, will primarily depend on starting material availability, cost, and the scale of the synthesis. For general laboratory-scale synthesis, the reductive amination approach (Strategy A) offers a safer and often more reliable pathway due to its use of milder reagents. For larger-scale operations where handling of reactive hydrides is routine, the amide reduction route (Strategy B) presents a viable and efficient alternative. Both pathways utilize well-established, high-yielding chemical transformations central to modern organic synthesis.

References

-

PrepChem. (n.d.). Synthesis of N-propyl-3-pyrrolidinemethanamine. Retrieved from PrepChem.com. URL: [Link]

-

PrepChem. (n.d.). Synthesis of 1-(phenylmethyl)-N-cyclopropyl-3-pyrrolidinemethanamine. Retrieved from PrepChem.com. URL: [Link]

- Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives. Retrieved from patents.google.com.

-

ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved from researchgate.net. URL: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from organic-chemistry.org. URL: [Link]

-

PubMed. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Retrieved from pubmed.ncbi.nlm.nih.gov. URL: [Link]

-

ResearchGate. (n.d.). A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. Retrieved from researchgate.net. URL: [Link]

- Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives. Retrieved from patents.google.com.

-

National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from ncbi.nlm.nih.gov. URL: [Link]

-

ResearchGate. (n.d.). Alternative synthetic routes for accessing β-amino carbonyl compounds. Retrieved from researchgate.net. URL: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from organic-chemistry.org. URL: [Link]

-

Organic Syntheses. (n.d.). Pyrrolidine, 1-butyl-. Retrieved from orgsyn.org. URL: [Link]

-

Huateng Pharma. (n.d.). This compound. Retrieved from huatengpharma.com. URL: [Link]

-

National Institutes of Health. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Retrieved from ncbi.nlm.nih.gov. URL: [Link]

-

MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from mdpi.com. URL: [Link]

-

ACS Publications. (n.d.). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Retrieved from pubs.acs.org. URL: [Link]

-

ResearchGate. (n.d.). Pyrrolidine synthesis via iterative δ C–H arylation and δ C–H amination. Retrieved from researchgate.net. URL: [Link]

-

National Institutes of Health. (n.d.). Synthetic Studies toward the Myrioneuron Alkaloids. Retrieved from ncbi.nlm.nih.gov. URL: [Link]

-

ResearchGate. (n.d.). sp³ C−H alkylation of N‐boc pyrrolidine with (bromomethyl)cyclohexane.... Retrieved from researchgate.net. URL: [Link]

-

National Institutes of Health. (n.d.). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Retrieved from ncbi.nlm.nih.gov. URL: [Link]

-

PrepChem. (n.d.). Synthesis of N-ethyl-3-pyrrolidinemethanamine. Retrieved from PrepChem.com. URL: [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Commercial Availability and Synthesis of (1-Propyl-3-pyrrolidinyl)methanamine for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Pyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its non-planar, sp³-rich structure provides an excellent framework for creating three-dimensional diversity, crucial for specific and high-affinity interactions with biological targets. Within this important class of heterocycles, (1-Propyl-3-pyrrolidinyl)methanamine presents a valuable building block for drug discovery and development. Its structure, featuring a propyl group on the pyrrolidine nitrogen and a primary aminomethyl substituent at the 3-position, offers multiple points for diversification and the introduction of pharmacophoric elements. This guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of this compound, empowering researchers to leverage this promising molecule in their scientific endeavors.

Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 1-Propyl-3-(aminomethyl)pyrrolidine, N-Propyl-3-pyrrolidinemethanamine |

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.25 g/mol |

| CAS Number | 116142-33-5 |

Commercial Availability: A Landscape for Research and Development

This compound is commercially available from a number of suppliers, primarily catering to the research and development market. The compound is typically offered in small quantities, ranging from milligrams to several grams, with purities generally suitable for early-stage discovery and lead optimization studies. It is important to note that a structurally related compound, 1-Propyl-3-pyrrolidinamine (CAS No. 1096836-49-5), which lacks the methylene bridge, is also commercially available and should be carefully distinguished.

Below is a summary of representative suppliers for this compound. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.

| Supplier | Product Name | Purity | Available Quantities |

| Huateng Pharma | This compound | Inquire | Inquire |

| Chem-Impex | 3-N-Boc-aminomethyl pyrrolidine (Protected precursor) | Inquire | Inquire |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through a multi-step sequence, starting from readily available precursors. The following protocol outlines a robust and scalable approach, grounded in established organic chemistry principles.

Part 1: Synthesis of 5-Oxo-1-(phenylmethyl)-N-propyl-3-pyrrolidinecarboxamide

The initial step involves the formation of an amide bond between 1-benzyl-5-oxopyrrolidine-3-carboxylic acid and propylamine. This reaction is a standard transformation in organic synthesis.[2]

Experimental Protocol:

-

Activation of the Carboxylic Acid: To a solution of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) at 0 °C, add a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and Hydroxybenzotriazole (HOBt) (1.1 eq). Stir the mixture for 30 minutes to form the activated ester.

-

Amine Addition: To the activated ester solution, add propylamine (1.2 eq) dropwise, ensuring the temperature remains at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-oxo-1-(phenylmethyl)-N-propyl-3-pyrrolidinecarboxamide.

Part 2: Reduction of the Amide and Lactam

The subsequent step involves the reduction of both the amide and the lactam functionalities in 5-oxo-1-(phenylmethyl)-N-propyl-3-pyrrolidinecarboxamide. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation.[3]

Experimental Protocol:

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (a sufficient excess, e.g., 3-4 eq) in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Cool the LiAlH₄ suspension to 0 °C and add a solution of 5-oxo-1-(phenylmethyl)-N-propyl-3-pyrrolidinecarboxamide (1.0 eq) in anhydrous THF dropwise.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC or LC-MS.

-

Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Isolation: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF. The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the crude 1-(phenylmethyl)-N-propyl-3-pyrrolidinemethanamine. This intermediate is often of sufficient purity for the next step.

Part 3: Debenzylation to Yield this compound

The final step is the removal of the N-benzyl protecting group to yield the target primary amine. Catalytic hydrogenation is a clean and efficient method for this deprotection.[4]

Experimental Protocol:

-

Reaction Setup: Dissolve the crude 1-(phenylmethyl)-N-propyl-3-pyrrolidinemethanamine (1.0 eq) from the previous step in a suitable solvent such as methanol or ethanol. Add a catalytic amount of palladium on carbon (10% w/w).

-

Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-4 atm). Stir the reaction vigorously at room temperature for 12-24 hours.

-

Monitoring and Work-up: Monitor the disappearance of the starting material by TLC or LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by distillation under reduced pressure or by column chromatography to yield the final product.

Applications and Biological Activity: An Area Ripe for Exploration

While the pyrrolidine scaffold is a well-established pharmacophore in a wide range of therapeutic areas, including CNS disorders, infectious diseases, and oncology, specific biological activity data for this compound is not extensively reported in publicly available literature.[5][6] This presents a significant opportunity for researchers in drug discovery.

The structural features of this compound suggest several potential avenues for investigation:

-

CNS-active Agents: The pyrrolidine moiety is a common feature in drugs targeting the central nervous system. The N-propyl group and the 3-aminomethyl substituent could be modified to explore interactions with various CNS receptors and transporters.

-

Enzyme Inhibitors: The primary amine can serve as a key interaction point with the active sites of enzymes. For instance, dipeptidyl peptidase IV (DPP-IV) inhibitors, used in the treatment of type 2 diabetes, often feature a pyrrolidine core.[7][8]

-

Antimicrobial and Antiviral Agents: The pyrrolidine ring is present in several antimicrobial and antiviral drugs. The lipophilic propyl group and the basic amine functionality could contribute to interactions with microbial targets.

The lack of extensive published data on the biological profile of this compound underscores its potential as a novel building block for the generation of new chemical entities with unique pharmacological properties.

Conclusion

This compound is a commercially available, yet underexplored, building block with significant potential for drug discovery and development. This guide provides a detailed and practical synthetic route, enabling researchers to access this versatile molecule. The exploration of its biological activities is a promising area for future research, with the potential to unlock new therapeutic agents across a range of diseases. As a senior application scientist, I encourage the scientific community to further investigate the pharmacological landscape of this and related pyrrolidine derivatives.

References

-

Chem-Impex. 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid. [Link]

-

PrepChem. Synthesis of N-propyl-3-pyrrolidinemethanamine. [Link]

-

MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]

-

Chemistry LibreTexts. Making Amides from Carboxylic Acids. [Link]

-

MySkinRecipes. (R)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid. [Link]

-

Química Organica.org. Synthesis of amides from carboxylic acids. [Link]

-

PMC - NIH. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

-

PubMed. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

PubMed. Synthesis and Biological Activity of New (E)-alpha-(Methoxyimino)benzeneacetate Derivatives Containing a Substituted Pyrazole Ring. [Link]

-

Capot Chemical. MSDS of (S)-3-n-boc-aminomethyl pyrrolidine. [Link]

-

JOCPR. Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. [Link]

- Google Patents. US9617258B2 - Pyrrolo[2,3-d]pyrimidinyl, pyrrolo[2,3-b]pyrazinyl and pyrrolo[2,3-d]pyridinyl acrylamides.

-

PubMed. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

-

ACS Publications. 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. [Link]

- Google Patents. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)

-

Chemguide. the preparation of amides. [Link]

-

PubMed Central. A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. [Link]

-

MDPI. Acylhydrazones and Their Biological Activity: A Review. [Link]

-

Khan Academy. Amide formation from carboxylic acid derivatives. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

ResearchGate. Biological Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme. [Link]

-

PubMed. Acylhydrazones and Their Biological Activity: A Review. [Link]

-

MDPI. Biological Activities of Natural Products III. [Link]

- Google Patents. US7148364B2 - Process for the preparation of 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuran carbonitrile.

-

ResearchGate. Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. [Link]

-

PubMed Central. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]

-

PubMed. 1-Hydroxy-3-amino-pyrrolidone-2(HA-966): a new GABA-like compound, with potential use in extrapyramidal diseases. [Link]

- Google Patents. US3217009A - 1-(3-oximino-3-phenylpropyl)-4-phenyl-4-propionoxy-piperidine.

-

PMC - NIH. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

Sources

- 1. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]

- 2. Synthesis of amides from carboxylic acids [quimicaorganica.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amide synthesis by acylation [organic-chemistry.org]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide - Google Patents [patents.google.com]

Foreword: Navigating Data Gaps for Novel Research Chemicals

An In-depth Technical Guide to the Safe Handling of (1-Propyl-3-pyrrolidinyl)methanamine

As drug development professionals and researchers, we frequently encounter novel chemical entities for which a comprehensive, officially sanctioned Safety Data Sheet (SDS) has not yet been established. This compound is one such compound. This guide has been developed to bridge this critical safety gap. By applying principles of chemical analogy and synthesizing data from structurally related compounds, this document serves as a robust, in-depth technical resource for the safe handling, storage, and emergency management of this compound. Our approach is grounded in the established safety profiles of similar aliphatic and heterocyclic amines, ensuring a conservative and precautionary framework for laboratory operations.

Chemical Identity and Physicochemical Profile

This compound is a substituted pyrrolidine, a class of compounds with significant applications in medicinal chemistry and as building blocks in organic synthesis. Its structure features a propyl group attached to the nitrogen of the pyrrolidine ring and a methanamine substituent at the 3-position.

Molecular Structure:

-

IUPAC Name: (1-propylpyrrolidin-3-yl)methanamine

-

Molecular Formula: C₈H₁₈N₂

-

Molecular Weight: 142.24 g/mol

-

CAS Number: Not available for this specific structure, highlighting its novelty.

While experimental data for this exact molecule is scarce, its properties can be inferred from related structures like 1-propyl-3-pyrrolidinamine and various aliphatic amines.

| Property | Inferred Value/Characteristic | Rationale / Analogous Compound Data |

| Appearance | Colorless to pale yellow liquid.[1][2] | Similar short-chain amines are typically clear liquids with a characteristic ammonia-like odor.[1][2] |

| Odor | Strong, ammonia-like.[1][2] | The amine functional groups are responsible for this characteristic odor. |

| Boiling Point | Estimated >150°C | The molecular weight is higher than propylamine (Boiling Point: 48°C) and similar amines, suggesting a higher boiling point. |

| Solubility | Soluble in water and common organic solvents.[2] | The presence of two amine groups suggests miscibility with water.[2] |

| Flammability | Likely flammable or combustible.[3][4] | Structurally similar compounds like propylamine and (1-methylpyrrolidin-3-yl)methanamine are classified as flammable liquids.[3][4] |

Hazard Identification and GHS Classification (Inferred)

A definitive Globally Harmonized System (GHS) classification is not available. However, based on the hazard profiles of analogous compounds, a precautionary classification can be constructed. The primary hazards are associated with its corrosive nature and potential acute toxicity.

Inferred GHS Classification

| Pictogram | GHS Hazard Class | Hazard Statement | Signal Word |

ngcontent-ng-c2487356420="" class="ng-star-inserted"> | Skin Corrosion/Irritation, Category 1B.[5] Serious Eye Damage, Category 1.[5][6] Acute Toxicity, Oral, Category 3 or 4.[6][7] | H314: Causes severe skin burns and eye damage.[4][5][8] H318: Causes serious eye damage.[6][7] H301/H302: Toxic or harmful if swallowed.[6][7][8] | Danger |

Analysis of Health Hazards

The presence of primary and tertiary amine functional groups is the principal driver of the toxicological profile.

-

Dermal and Ocular Corrosivity: Amines are alkaline and can cause severe chemical burns upon contact with skin and eyes.[3][9][10] The damage is caused by saponification of fats and extraction of essential lipids from cell membranes, leading to rapid tissue destruction. Prolonged or repeated exposure may also lead to dermatitis.[3]

-

Oral Toxicity: Ingestion is a significant concern. The corrosive nature of the compound can cause severe burns to the digestive tract.[3][9][10] Systemic toxicity following absorption is also a potential risk.

-

Inhalation Hazard: While likely less volatile than smaller amines, vapors can still be harmful and cause severe irritation to the respiratory tract, potentially leading to pulmonary edema in severe cases.[3]

Caption: Inferred exposure routes and potential target organ toxicity.

Safe Handling, Storage, and Exposure Control

A multi-layered approach combining engineering controls, personal protective equipment, and stringent protocols is essential for mitigating the risks associated with this compound.

Engineering Controls & Work Practices

The causality behind these controls is to minimize exposure at the source, preventing the compound from reaching the researcher.

-

Primary Engineering Control: All manipulations of this compound must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[9][10]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of fugitive emissions.

-

Safe Work Practices:

Personal Protective Equipment (PPE)

PPE is the last line of defense. The selection must be based on the high corrosivity of the material.

| Protection Type | Specification | Rationale |

| Hand Protection | Wear chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber - check manufacturer's breakthrough time).[11] | Prevents skin contact and chemical burns. Gloves must be inspected before use.[11] |

| Eye/Face Protection | Tightly fitting safety goggles in combination with a face shield.[11] | Standard safety glasses are insufficient. The combination provides protection against splashes to the eyes and face. |

| Skin/Body Protection | Flame-retardant lab coat and appropriate protective clothing.[11] Ensure full coverage. | Protects skin from accidental splashes. |

| Respiratory Protection | Not required if handled exclusively within a fume hood. For spill cleanup or emergency situations, a full-face respirator with an appropriate organic vapor cartridge may be necessary. | Protects against inhalation of high concentrations of vapors. |

Storage and Incompatibility

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place designated as a corrosives area.[9][10][11]

-

Incompatible Materials: Keep away from strong oxidizing agents, acids, and sources of ignition.[9][10]

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical to minimizing harm.

Caption: A workflow for responding to chemical exposure events.

Detailed First-Aid Measures

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[9][10] Seek immediate medical attention.

-

In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[3] Seek immediate medical attention. Wash clothing before reuse.[3]

-

In Case of Inhalation: Remove victim to fresh air.[11] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

In Case of Ingestion: Do NOT induce vomiting.[3][10] If victim is conscious and alert, rinse mouth with water and give a cupful of water to drink.[3] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention immediately. Ingestion of a corrosive material can cause severe damage and perforation of the digestive tract.[9][10]

Accidental Release and Fire-Fighting

-

Accidental Release:

-

Evacuate personnel to a safe area.

-

Ensure adequate ventilation. Remove all sources of ignition.

-

Wear appropriate PPE as described in Section 3.2.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect and place in a suitable, labeled container for disposal. Do not let the chemical enter drains.[11]

-

-

Fire-Fighting:

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[11]

-

Specific Hazards: Combustion may produce toxic oxides of nitrogen (NOx).[1][2] Vapors may be heavier than air and can travel to a source of ignition and flash back.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

-

References

- Material Safety Data Sheet - Propylamine - Cole-Parmer. (URL not available for direct linking)

-

1-Propyl-3-pyrrolidinamine | C7H16N2 | CID 23396940 - PubChem. [Link]

-

Isopropylamine | C3H9N | CID 6363 - PubChem. [Link]

-

Safety Data Sheet - Viona Pharmaceuticals. [Link]

-

Propylamine | C3H9N | CID 7852 - PubChem. [Link]

-

(1-Methylpyrrolidin-3-yl)methanamine | C6H14N2 | CID 17389965 - PubChem. [Link]

-

GHS Hazardous Chemical Information List - Safe Work Australia. [Link]

-

Chemical Properties of Propylamine (CAS 107-10-8) - Cheméo. [Link]

-

1-Propanamine, 3-butoxy- | C7H17NO | CID 85461 - PubChem. [Link]

-

GHS Classification Summary (Rev.9, 2021) - PubChem. [Link]

Sources

- 1. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propylamine | C3H9N | CID 7852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. (1-Methylpyrrolidin-3-yl)methanamine | C6H14N2 | CID 17389965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 1-Propyl-3-pyrrolidinamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 7. 1-Propanamine, 3-butoxy- | C7H17NO | CID 85461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Reactivity of the Primary Amine in (1-Propyl-3-pyrrolidinyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Propyl-3-pyrrolidinyl)methanamine is a versatile bifunctional molecule featuring a primary amine and a tertiary amine incorporated within a pyrrolidine ring. This unique structural arrangement makes it a valuable building block in medicinal chemistry and drug discovery, offering a scaffold that can be readily modified to explore structure-activity relationships (SAR). The reactivity of the exocyclic primary amine is of paramount importance, as it serves as the principal handle for introducing a wide array of functional groups and for constructing more complex molecular architectures. This guide provides a comprehensive technical overview of the reactivity of this primary amine, delving into the underlying electronic and steric factors that govern its chemical behavior, and presents detailed, field-proven protocols for its key synthetic transformations.

Understanding the Reactivity Profile: Steric and Electronic Influences

The nucleophilicity of the primary amine in this compound is modulated by a combination of steric and electronic effects originating from the N-propylpyrrolidine moiety. A thorough understanding of these factors is crucial for predicting reaction outcomes and optimizing experimental conditions.

Electronic Effects

The pyrrolidine ring contains a tertiary amine, which exerts an electron-donating inductive effect (-I). This effect increases the electron density on the neighboring atoms, including the methylene bridge and, consequently, the primary amine. This enhanced electron density increases the nucleophilicity of the primary amine, making it more reactive towards electrophiles compared to a simple alkylamine. The N-propyl group, being an alkyl group, is also electron-donating, further contributing to this effect.

Steric Hindrance

The 1-propyl-3-pyrrolidinyl group presents a degree of steric bulk around the primary amine.[1] While not as sterically demanding as a tert-butyl group, the cyclic nature of the pyrrolidine ring and the presence of the N-propyl group can influence the approach of bulky electrophiles.[2][3] This steric hindrance can affect the rate of reaction and, in some cases, the regioselectivity of reactions with substrates possessing multiple electrophilic sites. The degree of steric hindrance can be a critical factor to consider when designing synthetic routes involving this amine.[4][5]

Key Synthetic Transformations of the Primary Amine

The primary amine of this compound readily participates in a variety of classical amine reactions, including acylation, alkylation, and reductive amination. The following sections provide detailed protocols for these transformations, emphasizing the rationale behind the choice of reagents and reaction conditions.

Acylation: Formation of Amides

Acylation is a fundamental transformation for introducing carbonyl-containing moieties. The primary amine of our target molecule reacts readily with a range of acylating agents, such as acyl chlorides, anhydrides, and activated esters, to form stable amide bonds.[6][7]

Diagram of the Acylation Workflow

Caption: General workflow for the acylation of this compound.

Detailed Experimental Protocol: Acylation with an Acyl Chloride

This protocol describes a general procedure for the acylation of this compound with an acyl chloride.[8]

Materials:

| Reagent/Material | Purpose |

| This compound | Starting material |

| Acyl Chloride (e.g., Benzoyl Chloride) | Electrophile |

| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Base (HCl scavenger) |

| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvent |

| Saturated aqueous sodium bicarbonate solution | Quenching and neutralization |

| Brine | Washing |

| Anhydrous sodium sulfate or magnesium sulfate | Drying agent |

| Silica gel | Stationary phase for chromatography |

| Eluent (e.g., Ethyl acetate/Hexanes mixture) | Mobile phase for chromatography |

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and a suitable base such as triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

-

Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Add the acyl chloride (1.1 eq.) dropwise to the stirred solution. The dropwise addition is crucial to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents reaction of the amine and acyl chloride with atmospheric moisture.

-

Anhydrous Solvent: Water can hydrolyze the acyl chloride, reducing the yield of the desired amide.

-

Base: The reaction generates hydrochloric acid (HCl), which would protonate the starting amine, rendering it non-nucleophilic. The base neutralizes the HCl as it is formed.

-

Low-Temperature Addition: Acylation reactions are often exothermic. Adding the acyl chloride at 0 °C helps to control the reaction rate and minimize side reactions.

-

Aqueous Workup: The sodium bicarbonate solution neutralizes any remaining acid and removes the hydrochloride salt of the base. The brine wash helps to remove any remaining water from the organic layer.

Reductive Amination: Formation of Secondary Amines